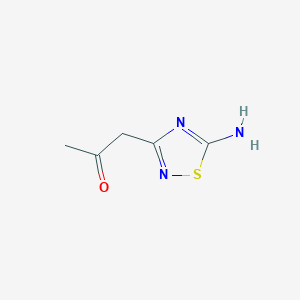![molecular formula C5H11F2NO B1464309 1-[(2,2-Difluoroethyl)amino]propan-2-ol CAS No. 1179772-17-8](/img/structure/B1464309.png)
1-[(2,2-Difluoroethyl)amino]propan-2-ol
Overview
Description
1-[(2,2-Difluoroethyl)amino]propan-2-ol is a chemical compound with the molecular formula C5H11F2NO It is a secondary amine with a difluoroethyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(2,2-Difluoroethyl)amino]propan-2-ol can be synthesized through a multi-step process involving the reaction of 2,2-difluoroethylamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to distillation and purification processes to isolate the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-Difluoroethyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or alcohols.
Scientific Research Applications
1-[(2,2-Difluoroethyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,2-Difluoroethyl)amino]propan-2-ol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-[(2,2-Difluoroethyl)amino]ethanol: Similar structure but with one less carbon in the chain.
1-[(2,2-Difluoroethyl)amino]butan-2-ol: Similar structure but with one additional carbon in the chain.
1-[(2,2-Difluoroethyl)amino]propan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
Uniqueness
1-[(2,2-Difluoroethyl)amino]propan-2-ol is unique due to its specific combination of a difluoroethyl group and a hydroxyl group on the second carbon. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
1-(2,2-difluoroethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO/c1-4(9)2-8-3-5(6)7/h4-5,8-9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBSWTWIMNBBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione](/img/structure/B1464233.png)

![[(2R)-4-(3-Chlorobenzyl)piperazinyl]methanol](/img/structure/B1464236.png)

![[(2R,5S)-1-(3-Chlorobenzyl)-5-isobutylpiperazinyl]methanol](/img/structure/B1464241.png)
![{1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464244.png)
![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464245.png)

![3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione](/img/structure/B1464247.png)

